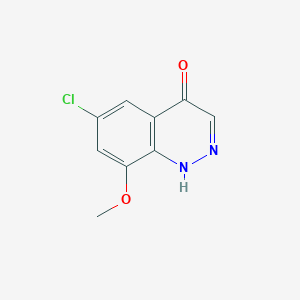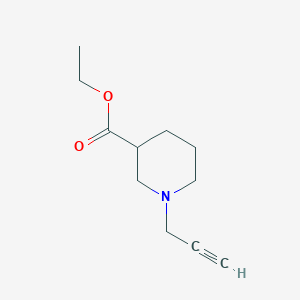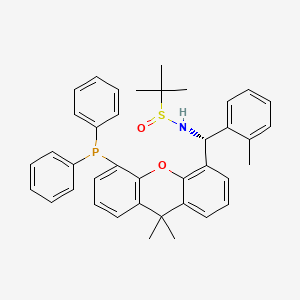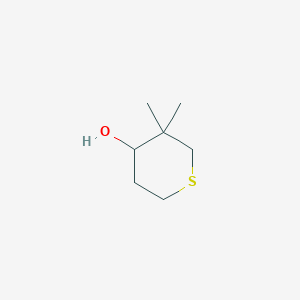
3,3-Dimethyltetrahydro-2H-thiopyran-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyltetrahydro-2H-thiopyran-4-ol is an organic compound with the molecular formula C7H14OS It belongs to the class of thiopyrans, which are sulfur-containing heterocycles
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyltetrahydro-2H-thiopyran-4-ol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-4H-thiopyran-4-one with formaldehyde and a base such as triethylamine in ethanol, followed by refluxing .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions: 3,3-Dimethyltetrahydro-2H-thiopyran-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiopyran ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Functionalized thiopyrans with diverse substituents.
科学的研究の応用
3,3-Dimethyltetrahydro-2H-thiopyran-4-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex sulfur-containing compounds and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in organic synthesis.
作用機序
The mechanism of action of 3,3-Dimethyltetrahydro-2H-thiopyran-4-ol largely depends on its chemical reactivity and the nature of its derivatives. The sulfur atom in the thiopyran ring can participate in various chemical interactions, including coordination with metal ions and formation of reactive intermediates. These interactions can influence molecular targets and pathways, leading to diverse biological effects.
類似化合物との比較
3,4-Dihydro-2H-thiopyran: A related compound with a similar sulfur-containing ring structure.
3,3-Dimethyltetrahydro-2H-pyran-4-ol: A structurally similar compound with an oxygen atom instead of sulfur.
Uniqueness: 3,3-Dimethyltetrahydro-2H-thiopyran-4-ol is unique due to the presence of both sulfur and hydroxyl groups in its structure. This combination imparts distinct chemical reactivity and potential biological activities compared to its oxygen-containing analogs .
特性
分子式 |
C7H14OS |
|---|---|
分子量 |
146.25 g/mol |
IUPAC名 |
3,3-dimethylthian-4-ol |
InChI |
InChI=1S/C7H14OS/c1-7(2)5-9-4-3-6(7)8/h6,8H,3-5H2,1-2H3 |
InChIキー |
ZRHZLWBHXNNIJD-UHFFFAOYSA-N |
正規SMILES |
CC1(CSCCC1O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate hydrochloride](/img/structure/B13649721.png)
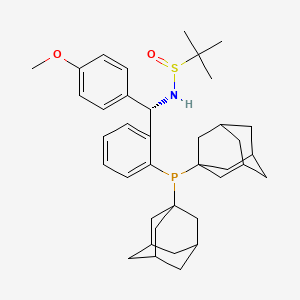
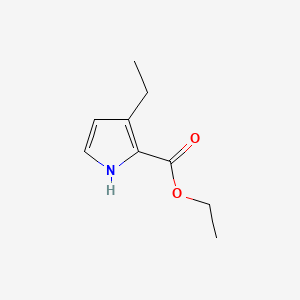

![Ethyl 2-ethyl-5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13649735.png)
![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride](/img/structure/B13649748.png)

![rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B13649764.png)



